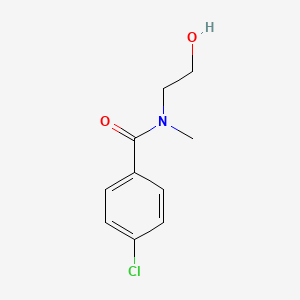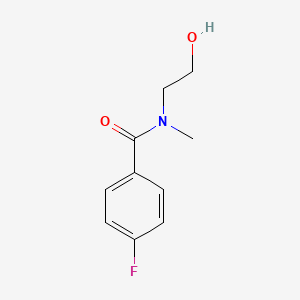
4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide, also known as Triclosan, is a synthetic antibacterial and antifungal agent that has been widely used in various personal care products, such as soaps, toothpaste, and deodorants. Despite its widespread use, there has been growing concern about the potential health and environmental risks associated with Triclosan. In
作用機序
4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide works by inhibiting the activity of an enzyme called enoyl-acyl carrier protein reductase, which is essential for the synthesis of fatty acids in bacteria and fungi. By inhibiting this enzyme, 4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide disrupts the bacterial and fungal cell membranes, leading to cell death.
Biochemical and Physiological Effects
4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide has been shown to have a number of biochemical and physiological effects. It has been found to disrupt hormone regulation in animals, leading to potential health risks. In addition, 4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide has been shown to accumulate in the environment and has been detected in human breast milk, urine, and blood.
実験室実験の利点と制限
4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide has several advantages for lab experiments, including its broad-spectrum antibacterial and antifungal activity, and its ability to penetrate cell membranes. However, 4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide also has limitations, such as its potential toxicity and the development of bacterial resistance.
将来の方向性
There are several future directions for the study of 4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide. One direction is to investigate the potential health and environmental risks associated with 4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide. Another direction is to develop new antibacterial and antifungal agents that are less toxic and have a lower risk of developing resistance. Additionally, further research is needed to better understand the mechanism of action of 4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide and its effects on hormone regulation.
Conclusion
In conclusion, 4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide is a synthetic antibacterial and antifungal agent that has been widely used in personal care products. Despite its effectiveness, there are growing concerns about the potential health and environmental risks associated with 4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide. Further research is needed to better understand the mechanism of action of 4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide and its effects on hormone regulation. Additionally, efforts should be made to develop new antibacterial and antifungal agents that are less toxic and have a lower risk of developing resistance.
合成法
4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide is synthesized through the reaction of 2,4-dichlorophenol with ethylene oxide and methylamine. The resulting product is then acetylated to form the final product, 4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide. The synthesis method of 4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide has been well-established and is widely used in the industry.
科学的研究の応用
4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide has been extensively studied for its antibacterial and antifungal properties. It has been used in various scientific research applications, such as in vitro experiments, animal studies, and clinical trials. 4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide has been shown to be effective against a wide range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
特性
IUPAC Name |
4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-12(6-7-13)10(14)8-2-4-9(11)5-3-8/h2-5,13H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCOOJVPIMIGQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-hydroxyethyl)-N-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate](/img/structure/B7468574.png)

![[2-[2-(4-Methylanilino)-2-oxoethyl]-1,3-thiazol-4-yl]methyl 2,2-diphenylacetate](/img/structure/B7468586.png)
![3-[2-(3,4-Difluorophenyl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7468594.png)

![ethyl N-[2-[4-oxo-3-(4-phenoxyphenyl)quinazolin-2-yl]sulfanylacetyl]carbamate](/img/structure/B7468606.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-methylbutan-1-one](/img/structure/B7468617.png)
![1-[(4-Fluorophenyl)methyl]-3-methylquinoxalin-2-one](/img/structure/B7468618.png)
![Dimethyl 3-methyl-5-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B7468629.png)

![{4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]phenyl}methanamine](/img/structure/B7468645.png)
![2-[[4-(4-chlorophenyl)-5-[(4-ethoxyphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-ethylacetamide](/img/structure/B7468646.png)
![2-cyano-3-[2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrol-3-yl]-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B7468660.png)
